![molecular formula C15H15FN2O3 B2359796 N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034277-72-8](/img/structure/B2359796.png)
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) and a methoxy group (-OCH3) suggest that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluoro and methyl groups on the phenyl ring, and the attachment of the methoxy and carboxamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring with fluoro and methyl substituents, and a carboxamide group. The methoxy group is likely attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring might confer aromatic stability. The electronegative fluorine atom and the polar carboxamide and methoxy groups could impact the compound’s solubility and reactivity .Scientific Research Applications
Met Kinase Inhibitor Properties
The compound has been identified as a potent and selective Met kinase inhibitor. It exhibits improved enzyme potency and kinase selectivity, leading to complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).
Application in HIV Integrase Inhibition
This compound plays a role in HIV integrase inhibition. 19F-nuclear magnetic resonance (NMR) spectroscopy has been extensively used in drug discovery programs for this purpose (Monteagudo et al., 2007).
Use in PET Radiotracer Studies
The compound has been used in the synthesis of radiotracers for positron emission tomography (PET), particularly in studies related to CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Crystal Structure and Synthesis Methods
Its derivatives have been synthesized and studied for their molecular and crystal structures. These studies are crucial for understanding the compound's properties and potential applications (Feklicheva et al., 2019).
Role in Antimicrobial and Antifungal Agents
Some derivatives of this compound have shown promising results as antimicrobial and antifungal agents, indicating its potential in treating various infections (Hirokawa et al., 2000).
Potential in Cancer Therapy
The compound and its derivatives have shown potential in cancer therapy, with studies indicating their effectiveness in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-12(9)16)17-15(20)11-8-18(2)14(19)7-13(11)21-3/h4-8H,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWPVGYNSRSII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.